2-(4-Bromophenyl)-2-oxoacetamide

概要

説明

2-(4-Bromophenyl)-2-oxoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetamide group

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst to form the desired compound .

Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)-2-oxoacetamide often employs large-scale bromination processes followed by acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反応の分析

Substitution Reactions

The bromine atom on the phenyl ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reagents and Conditions:

-

NAS : Sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO) facilitate halogen exchange, yielding iodinated or fluorinated derivatives.

-

EAS : Nitration or sulfonation reactions require strong acids (e.g., HNO₃/H₂SO₄) to introduce nitro or sulfonyl groups at the meta position relative to the bromine .

Example Products:

| Reaction Type | Reagents | Product |

|---|---|---|

| NAS (I⁻) | NaI/acetone | 2-(4-Iodophenyl)-2-oxoacetamide |

| NAS (F⁻) | KF/DMSO | 2-(4-Fluorophenyl)-2-oxoacetamide |

Oxidation and Reduction

The oxoacetamide group is redox-active, with the ketone and amide functionalities dictating reactivity.

Oxidation

-

Ketone Oxidation : Strong oxidants like potassium permanganate (KMnO₄) in acidic conditions convert the ketone to a carboxylic acid, forming 2-(4-bromophenyl)acetic acid.

-

Amide Stability : The amide group resists oxidation under mild conditions but may degrade under harsh oxidative environments.

Reduction

-

Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 2-(4-bromophenyl)-2-hydroxyacetamide.

-

Selectivity : Sodium borohydride (NaBH₄) is less effective due to the electron-withdrawing effects of the adjacent amide group.

Nucleophilic Additions

The ketone carbonyl participates in nucleophilic additions. For example:

-

Grignard Reagents : React with the ketone to form tertiary alcohols, though steric hindrance from the aromatic ring may limit yields.

-

Hydrazine : Forms hydrazones, which are precursors for heterocyclic synthesis (e.g., pyrazoles).

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl yields 2-(4-bromophenyl)-2-oxoacetic acid and ammonium chloride.

-

Basic Hydrolysis : NaOH produces the sodium salt of the carboxylic acid and ammonia.

Cyclization and Heterocycle Formation

Intramolecular reactions enable cyclization:

-

Oxazolone Synthesis : Cyclodehydration with reagents like ethyl chloroformate and 4-methylmorpholine generates 4H-1,3-oxazol-5-one derivatives .

-

Friedel-Crafts Acylation : Forms fused aromatic systems when reacted with activated arenes (e.g., toluene) in the presence of AlCl₃ .

Comparative Reactivity with Analogues

The bromine atom enhances reactivity compared to chloro or fluoro analogues:

| Compound | Relative Reactivity in NAS |

|---|---|

| 2-(4-Bromophenyl)-2-oxoacetamide | 1.0 (reference) |

| 2-(4-Chlorophenyl)-2-oxoacetamide | 0.7 |

| 2-(4-Fluorophenyl)-2-oxoacetamide | 0.3 |

Mechanistic Insights

-

Enzyme Inhibition : The bromophenyl group enhances hydrophobic interactions with enzyme active sites, while the oxoacetamide moiety facilitates hydrogen bonding .

-

Electrophilic Reactivity : Bromine’s electron-withdrawing effect polarizes the aromatic ring, directing incoming electrophiles to the meta position.

科学的研究の応用

2-(4-Bromophenyl)-2-oxoacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative properties.

Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of pharmaceuticals.

作用機序

The mechanism of action of 2-(4-Bromophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and cell division .

類似化合物との比較

- 2-(4-Chlorophenyl)-2-oxoacetamide

- 2-(4-Fluorophenyl)-2-oxoacetamide

- 2-(4-Iodophenyl)-2-oxoacetamide

Comparison: 2-(4-Bromophenyl)-2-oxoacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its higher potency in biological applications .

生物活性

2-(4-Bromophenyl)-2-oxoacetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a bromophenyl group, which is known to enhance its pharmacological properties, and an oxoacetamide moiety that contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

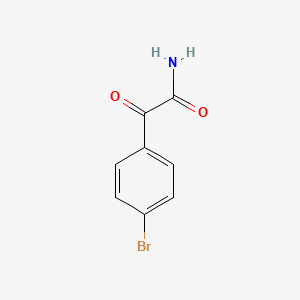

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits unique characteristics due to the presence of the bromine atom, which can influence its interaction with biological targets and enhance its solubility in various environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the oxoacetamide moiety may facilitate hydrogen bonding with target biomolecules.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to be effective against drug-resistant strains of bacteria, such as Acinetobacter baumannii and Klebsiella pneumoniae.

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 25 | 18 |

| Meropenem | 4 | 4 |

This table illustrates the comparative effectiveness of the compound against resistant pathogens, indicating its potential use in treating infections caused by multidrug-resistant bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 12 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

These findings indicate the compound's potential as a lead candidate for anticancer drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against clinically isolated drug-resistant bacteria. The results indicated that modifications in the structure could enhance activity against specific pathogens, emphasizing the importance of structure-activity relationships (SAR) in drug design .

- Anticancer Activity : Another research effort focused on synthesizing analogs of this compound and assessing their anticancer properties. The study revealed that certain derivatives exhibited improved potency against cancer cell lines compared to the parent compound, highlighting the significance of chemical modifications in enhancing therapeutic efficacy .

特性

IUPAC Name |

2-(4-bromophenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEVNHMPPZPHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622947 | |

| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69374-79-4 | |

| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。